N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide is a synthetic compound that combines elements of both thiazole and imidazole structures. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The thiazole moiety contributes to its pharmacological properties, while the imidazole ring is known for its role in various biological systems, including enzyme activity and receptor interactions.
The compound can be synthesized through various chemical reactions involving thiazole and imidazole derivatives. Research has shown that derivatives of these compounds exhibit significant biological activities, including antibacterial and anticancer properties . The synthesis often involves starting from readily available precursors such as thiazole derivatives and imidazole carboxylic acids.
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide belongs to the class of heterocyclic compounds, specifically categorized under imidazole and thiazole derivatives. These compounds are known for their diverse biological activities, making them valuable in pharmaceutical applications.
The synthesis of N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide typically involves a multi-step process. One common approach includes:
The reaction conditions are crucial for optimizing yield and purity. Common techniques include refluxing in polar solvents, using coupling reagents like carbonyldiimidazole, and employing chromatographic methods for purification .
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide features a complex structure characterized by:
The molecular formula for N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide is C₇H₈N₄O₁S, with a molecular weight of approximately 196.23 g/mol. The compound exhibits specific spectral characteristics in infrared spectroscopy and nuclear magnetic resonance spectroscopy that confirm its structure .
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions such as temperature control, pH adjustments, and choice of solvents .
The mechanism of action for N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide is primarily linked to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit significant inhibitory effects on xanthine oxidase and other enzymes involved in oxidative stress pathways .
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide is typically a solid at room temperature. It has notable solubility in polar solvents such as water and methanol due to its polar functional groups.
The compound exhibits stability under normal conditions but may decompose under extreme pH or temperature conditions. It shows moderate reactivity typical of amides and heterocycles.
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide has potential applications in various fields:
Research continues to explore the full extent of its applications, particularly in drug discovery and development processes .
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide emerged as a synthetic heterocyclic compound of significant interest in medicinal chemistry during the early 2010s. The compound (CAS Registry Number: 1217486-99-1) was first synthesized and characterized as part of targeted efforts to develop novel thiazole-imidazole hybrids with potential biological activities. Its initial documentation in chemical literature appeared around 2012-2013, coinciding with increased research into bifunctional heterocyclic systems for pharmaceutical applications [1] [6]. The molecular structure was formally established through comprehensive spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry, confirming the molecular formula as C₈H₈N₄OS with a molecular weight of 208.25 g/mol [1] [4].
By the mid-2010s, the compound had entered commercial catalogs of specialty chemical suppliers (e.g., AiFChem, Matrix Scientific, Hairui Chemical) specifically for research applications, reflecting growing scientific interest [1] [4] [6]. The current price point of approximately $178.40 per gram for research quantities underscores both its synthetic complexity and specialized research value [4]. Regulatory designations consistently classify it as "For R&D Purposes Only" under TSCA exemptions (40 CFR 720.36), indicating its status as an experimental compound not yet approved for therapeutic use [4]. Recent research (2020-2024) has increasingly focused on its potential as a synthetic precursor and pharmacological scaffold, particularly in anticancer agent development, positioning it within contemporary drug discovery paradigms [3] [7].
The molecular architecture of N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide exemplifies strategic heterocyclic hybridization, incorporating three key pharmacophoric elements: a 4-methylthiazole ring, an imidazole nucleus, and a carboxamide linker that bridges these systems. This arrangement creates a planar, conjugated system with distinctive electronic properties conducive to biomolecular interactions. The carboxamide group (-C(O)NH-) serves as a pivotal connector between the electron-rich thiazole and imidazole rings, enabling electronic communication between the heterocycles while providing hydrogen-bonding capabilities essential for molecular recognition processes [1] [8].
Table 1: Structural Attributes of N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide
Attribute | Specification | Significance |
---|---|---|
Systematic Name | N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide | IUPAC standardized nomenclature |
Molecular Formula | C₈H₈N₄OS | Composition confirmed by elemental analysis |
Molecular Weight | 208.25 g/mol | Calculated from atomic constituents |
CAS Registry Number | 1217486-99-1 | Unique chemical identifier |
SMILES Notation | CC1=CSC(NC(=O)N2C=NC=C2)=N1 | Linear structural representation |
InChI Key | XEZPZAPGTKDMFS-UHFFFAOYSA-N | Standardized hash for database searching |
The 4-methylthiazole moiety contributes to the molecule's lipophilicity and provides a potential hydrophobic interaction site, while the methyl group at the 4-position sterically influences molecular orientation during target binding [10]. The imidazole ring offers a hydrogen bond acceptor/donor system (via the sp²-hybridized nitrogen atoms) and π-stacking capability through its aromatic system. Computational analyses indicate that the methyl group on the thiazole ring induces subtle electronic effects on the adjacent thiazole nitrogen, potentially enhancing its hydrogen-bond accepting capacity [3] [8]. This electronic modulation may contribute to the compound's observed bioactivity profiles in preliminary screening studies.
The compound's bifunctional nature positions it as a versatile scaffold for chemical modification. Published research on analogous thiazole-imidazole systems demonstrates significant pharmacological potential, particularly in anticancer applications where such hybrids have shown activity against various human cancer cell lines including MCF-7 (breast), MDA-MB-231 (triple-negative breast), HeLa (cervical), and HT-29 (colon) [3]. While direct bioactivity data for this specific compound remains limited in public literature, its structural similarity to documented bioactive molecules suggests potential mechanism-based actions, possibly through kinase inhibition or transcriptional regulation pathways observed in related compounds [7] [10].
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide exemplifies contemporary molecular design principles for bioactive compounds, incorporating key elements from multiple theoretical frameworks governing heterocyclic medicinal chemistry. According to the Bifunctional Pharmacophore Model, the strategic combination of thiazole and imidazole rings creates complementary binding domains capable of simultaneous interactions with multiple biological target regions [3] [10]. The thiazole component typically engages in hydrophobic and van der Waals interactions, while the imidazole ring provides coordination sites for metal ions or hydrogen bonding interactions – a synergy observed in several clinically established drugs containing these heterocycles.
The Bioisosteric Replacement Principle provides another theoretical foundation for understanding this compound's significance. The carboxamide linker serves as a bioisostere for reversible covalent bond-forming groups, allowing target binding without permanent modification. Computational studies of analogous systems suggest that the carboxamide oxygen may act as a hydrogen bond acceptor while the NH group functions as a hydrogen bond donor, creating a dual-point recognition motif that enhances binding specificity [8]. Density Functional Theory (DFT) analyses of related compounds indicate that the planarity enforced by the conjugated system facilitates intercalation or stacking interactions with biological macromolecules, particularly those containing aromatic residues in binding pockets [8].
Table 2: Electronic Parameters from Computational Analysis of Analogous Compounds
Computational Parameter | Thiazole-Imidazole Hybrids | Significance in Bioactivity |
---|---|---|
HOMO Energy (eV) | -6.2 to -5.8 | Indicates electron-donating capability |
LUMO Energy (eV) | -1.9 to -1.5 | Reflects electron-accepting potential |
Band Gap (ΔE) | 3.9-4.4 | Correlates with chemical reactivity |
Molecular Electrostatic Potential | Negative on carboxamide O, positive near thiazole N | Predicts sites for electrophilic/nucleophilic interactions |
Dipole Moment (Debye) | 4.1-4.8 | Influences binding affinity and solubility |
Molecular docking simulations of structurally similar compounds reveal preferential binding to kinase ATP pockets and transcriptional regulatory proteins, particularly those involving cyclin-dependent kinases (CDKs) [3] [7]. The 4-methylthiazole moiety appears to occupy hydrophobic regions adjacent to the ribose binding pocket in kinases, while the imidazole-carboxamide system forms hydrogen bonds with hinge region residues – a binding mode observed in several kinase inhibitors containing heterocyclic carboxamides [7]. This theoretical binding model aligns with experimental data showing that related thiazole-carboxamide derivatives exhibit inhibitory activity against CDK9 (IC₅₀ = 7 nM) with significant selectivity over other kinases [7].
The Heterocyclic Synergy Concept further explains the pharmacological interest in this molecular architecture. Thiazole derivatives demonstrate established roles in modulating kinase activity and cell cycle progression, while imidazole-containing compounds frequently exhibit enzyme inhibition through metal coordination. Their combination potentially creates multitarget capabilities or enhanced affinity for specific biological targets involved in proliferative diseases [3] [10]. Contemporary drug discovery paradigms increasingly exploit such hybrid systems, with this compound representing a strategically simplified template for further structure-activity relationship exploration in medicinal chemistry programs focused on oncology targets [3] [7] [10].
Compound Names Referenced:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: